molecular formula C12H9ClFNO2 B3121581 Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate CAS No. 289654-66-6

Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate

Cat. No.: B3121581
CAS No.: 289654-66-6
M. Wt: 253.65 g/mol
InChI Key: AQDSJAXDYWKFRB-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate is a quinoline derivative known for its significant applications in medicinal chemistry and organic synthesis. The compound features a quinoline core substituted with chlorine and fluorine atoms, enhancing its chemical reactivity and biological activity.

Scientific Research Applications

Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate has diverse applications in scientific research:

Future Directions

The future directions for Ethyl 2-chloro-5-fluoro-3-quinolinecarboxylate could involve further exploration of its potential applications in medicinal and industrial chemistry, given the broad spectrum of bio-responses exhibited by many quinoline derivatives . Additionally, the development of greener and more sustainable chemical processes for the synthesis of quinoline derivatives is a current expectation in the field .

Mechanism of Action

Pharmacokinetics

The compound’s molecular properties such as its molecular weight of253.65700 , LogP value of 3.20400 , and Polar Surface Area (PSA) of 39.19000 can provide some insights into its potential pharmacokinetic behavior. A higher LogP value suggests that the compound may have good permeability across biological membranes, which could potentially enhance its bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-5-fluoroquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The process begins with o-aminobenzophenones and diethylmalonate.

    Friedlander Condensation: The base-catalyzed Friedlander condensation of o-aminobenzophenones with diethylmalonate yields ethyl-2-oxoquinoline-3-carboxylates.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance yield and efficiency. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride and amines under reflux conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Comparison with Similar Compounds

  • Ethyl 2-chloroquinoline-3-carboxylate
  • Ethyl 5-fluoroquinoline-3-carboxylate
  • Ethyl 2-chloro-6-fluoroquinoline-3-carboxylate

Comparison: Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate is unique due to the specific positioning of chlorine and fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced antibacterial and anticancer properties, making it a valuable candidate for drug development .

Properties

IUPAC Name

ethyl 2-chloro-5-fluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-6-7-9(14)4-3-5-10(7)15-11(8)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDSJAXDYWKFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC=C(C2=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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